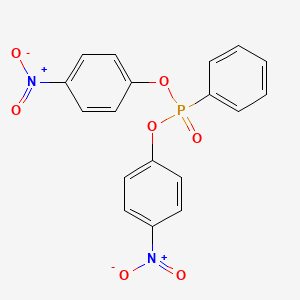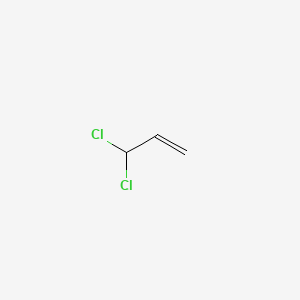
1-Propene, 3,3-dichloro-
Übersicht
Beschreibung
“1-Propene, 3,3-dichloro-” is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular weight of “1-Propene, 3,3-dichloro-” is 110.970 . The IUPAC Standard InChI is InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 . The CAS Registry Number is 563-57-5 .
Physical And Chemical Properties Analysis
“1-Propene, 3,3-dichloro-” is a colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor . It has a molecular weight of 110.970 . It has a boiling point of 226°F, a freezing point of -119°F, and a specific gravity of 1.21 . It is feebly soluble in water .
Wissenschaftliche Forschungsanwendungen
1-Propene, 3,3-dichloro-: Comprehensive Analysis of Scientific Research Applications
Agricultural Soil Fumigants: 1-Propene, 3,3-dichloro-, also known as 1,3-Dichloropropene, is predominantly used in agriculture as a soil fumigant against parasitic nematodes. It is a colorless liquid with a sweet smell that dissolves in water and evaporates easily .
Organic Synthesis Intermediate: This compound serves as an important raw material and intermediate in organic synthesis. Its reactivity can be utilized to create various organic compounds for research and industrial purposes .
Pharmaceutical Manufacturing: In the pharmaceutical industry, 1-Propene, 3,3-dichloro- is used as an intermediate in the synthesis of drugs. Its chemical properties allow for the creation of specific pharmaceutical compounds .
Agrochemical Production: The compound’s utility extends to the production of agrochemicals. It plays a role in synthesizing chemicals used for protecting crops and enhancing agricultural productivity .
Dyestuff Industry: As an intermediate in dyestuff manufacturing, 1-Propene, 3,3-dichloro- contributes to the creation of dyes and pigments for various applications .
Thermophysical Property Research: The thermodynamic properties of 1-Propene, 3,3-dichloro- are of interest in scientific research. Data on its thermophysical properties are critically evaluated for use in various research fields .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Propene, 3,3-dichloro-, also known as 1,3-Dichloropropene, is an organochlorine compound . It is primarily used in farming as a pesticide, specifically as a preplant fumigant and nematicide . The primary targets of this compound are plant-parasitic nematodes .
Mode of Action
As a nematicide, it likely disrupts the normal biological processes of nematodes, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 1-Propene, 3,3-dichloro- involve the conversion of the compound into different forms. Both the cis- and trans- isomers of 1,3-Dichloropropene can be converted to the corresponding 3-Chloro-2-propene-1-ols and 3-Chloroacrylic acids . These pathways are found in Pseudomonas cichorii strain 170 .
Pharmacokinetics
1-Propene, 3,3-dichloro- is highly soluble in water and many organic solvents . It is highly volatile, which means it can easily evaporate, affecting its distribution in the environment
Result of Action
The result of the action of 1-Propene, 3,3-dichloro- is the effective control of plant-parasitic nematodes . By disrupting their biological processes, it prevents these pests from damaging crops, thereby protecting agricultural yield .
Action Environment
The action of 1-Propene, 3,3-dichloro- is influenced by environmental factors. Its high volatility means it can easily evaporate, which can affect its concentration in the soil . , which means its concentration decreases over time. This can influence its efficacy as a pesticide .
Eigenschaften
IUPAC Name |
3,3-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNIWBNFSHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073910 | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 3,3-dichloro- | |
CAS RN |
563-57-5 | |
| Record name | 3,3-Dichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 3,3-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






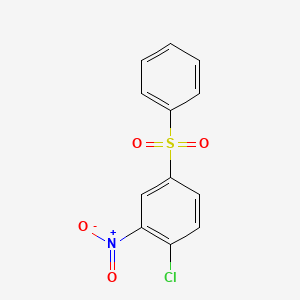
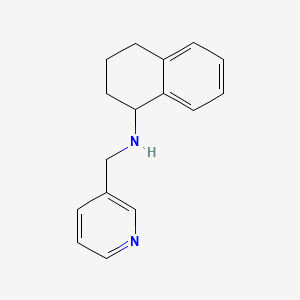


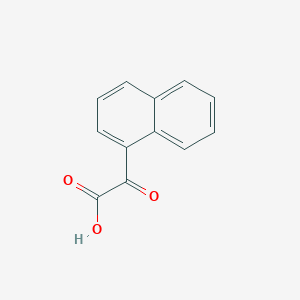

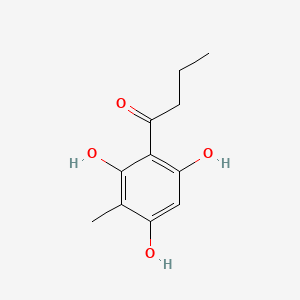
![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)

